4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile
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Overview
Description
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino, chloroethyl, phosphoryl, hydroxy, and nitrile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable phosphorylating agent under controlled conditions.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the bis(2-chloroethyl)phosphoryl intermediate.
Hydroxylation and nitrile formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Key considerations include:
Reaction conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize by-products.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile involves its interaction with cellular components:
Molecular Targets: The compound targets DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
Pathways Involved: The primary pathway involves the alkylation of DNA, which triggers cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 5-[Bis(2-chloroethyl)amino]uracil
- Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate
Uniqueness
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable cross-links with DNA sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
65263-76-5 |
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Molecular Formula |
C8H16Cl2N3O3P |
Molecular Weight |
304.11 g/mol |
IUPAC Name |
4-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile |
InChI |
InChI=1S/C8H16Cl2N3O3P/c9-2-4-13(5-3-10)17(12,15)16-6-1-8(14)7-11/h8,14H,1-6H2,(H2,12,15) |
InChI Key |
GOPMNLRGJXLENH-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(C#N)O |
Origin of Product |
United States |
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